molecular formula C19H25BrOSi B6209274 (3-bromopropoxy)(tert-butyl)diphenylsilane CAS No. 177338-13-5

(3-bromopropoxy)(tert-butyl)diphenylsilane

Cat. No.: B6209274
CAS No.: 177338-13-5
M. Wt: 377.4
InChI Key:
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Description

(3-Bromopropoxy)(tert-butyl)diphenylsilane is an organosilicon compound with the molecular formula C18H23BrOSi. This compound is characterized by the presence of a bromopropoxy group attached to a tert-butyl-diphenylsilane moiety. It is commonly used in organic synthesis as a reagent and intermediate for various chemical reactions.

Mechanism of Action

Target of Action

It is known to introduce propanol functionality to many pharmaceuticals .

Mode of Action

(3-Bromopropoxy)(tert-butyl)diphenylsilane is a bromo silyl ether . It is used as an alkylating agent in the synthesis of various compounds . The bromine atom in the compound is a good leaving group, which allows it to be replaced by other nucleophiles in a substitution reaction. This property is utilized in the introduction of propanol functionality to pharmaceuticals .

Biochemical Pathways

It is used in the preparation of a reagent for pitavastatin, a novel anti-hyperlipidemia drug . This suggests that it may play a role in the regulation of lipid metabolism.

Pharmacokinetics

Its solubility in chloroform suggests that it may have good bioavailability due to its lipophilic nature.

Result of Action

It is used in the preparation of a reagent for pitavastatin, a novel anti-hyperlipidemia drug . This suggests that it may contribute to the therapeutic effects of pitavastatin, such as lowering cholesterol levels.

Action Environment

It should be stored at 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Bromopropoxy)(tert-butyl)diphenylsilane can be synthesized through the reaction of tert-butyl-diphenylsilanol with 3-bromopropyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

(3-Bromopropoxy)(tert-butyl)diphenylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Hydrolysis: Products are tert-butyl-diphenylsilanol and 3-bromopropanol.

    Oxidation: Products include silanols and siloxanes.

Scientific Research Applications

(3-Bromopropoxy)(tert-butyl)diphenylsilane has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    (3-Bromopropoxy)-tert-butyldimethylsilane: Similar in structure but with dimethyl groups instead of diphenyl groups.

    (3-Bromopropoxy)-tert-butyltrimethylsilane: Contains trimethyl groups instead of diphenyl groups.

    (3-Bromopropoxy)-tert-butylphenylsilane: Contains a phenyl group instead of diphenyl groups.

Uniqueness

(3-Bromopropoxy)(tert-butyl)diphenylsilane is unique due to the presence of both tert-butyl and diphenyl groups, which provide steric hindrance and influence the reactivity of the compound. This makes it a valuable reagent in organic synthesis for selective reactions and the preparation of complex molecules .

Properties

CAS No.

177338-13-5

Molecular Formula

C19H25BrOSi

Molecular Weight

377.4

Purity

95

Origin of Product

United States

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